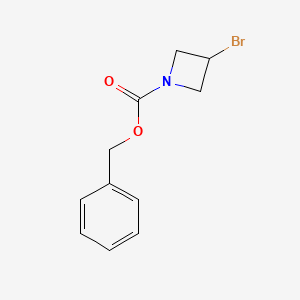

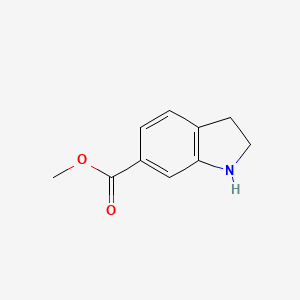

Benzyl 3-bromoazetidine-1-carboxylate

Übersicht

Beschreibung

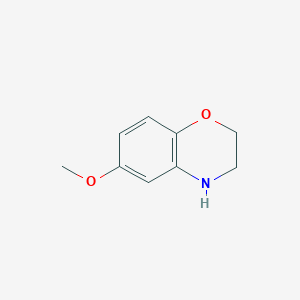

Benzyl 3-bromoazetidine-1-carboxylate is a compound of interest in the field of synthetic organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The compound features a bromoazetidine moiety, which is a four-membered nitrogen-containing ring, attached to a benzyl group. This structure is significant as it can serve as a precursor for the formation of more complex molecules, particularly in the realm of medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of related azetidine derivatives has been explored in several studies. For instance, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates was developed, which involved amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates . This method demonstrates the potential for creating azetidine-based amino acid derivatives, which can be further transformed into various functionalized compounds. Additionally, the synthesis of benzazetidines via palladium-catalyzed intramolecular C–H amination of N-benzyl picolinamides has been reported, highlighting the importance of transition metal-catalyzed processes in the construction of such heterocycles .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex, with the possibility of various substituents influencing the overall shape and reactivity of the molecule. For example, the absolute configuration of a benzyl-substituted azetidine was determined through optical resolution and analysis of its hydrobromide salt, revealing a bent azetidine ring with a significant dihedral angle . This structural information is crucial for understanding the reactivity and potential interactions of the compound in subsequent chemical reactions.

Chemical Reactions Analysis

Azetidine derivatives can undergo a range of chemical reactions, often facilitated by their strained ring system and the presence of reactive functional groups. The Pd^0-catalyzed C(sp^3)-H arylation of related compounds can lead to benzazetidine intermediates that undergo electrocyclic reactions to form different products . Moreover, the reactivity of azetidine derivatives can be harnessed for the synthesis of complex molecules such as 1,4-benzodiazepine derivatives through tandem reactions involving N-alkylation, ring-opening, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-bromoazetidine-1-carboxylate would be influenced by its functional groups and molecular structure. While specific data on this compound is not provided, related azetidine derivatives exhibit properties that make them suitable for use as intermediates in organic synthesis. For example, the presence of a bromine atom in the molecule can make it a good leaving group for nucleophilic substitution reactions, while the azetidine ring can impart a degree of rigidity to the molecule, potentially affecting its conformational stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Functionalized Azaheterocyclic Derivatives : A study by Žukauskaitė et al. (2011) developed a short synthesis route for alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates. This involved amination, bromination, and base-induced cyclization, leading to the production of small-membered azaheterocyclic α- and β-amino acid derivatives. These compounds, due to their bromo-substituted carbon center, are valuable for further functionalization and have shown potential for biological applications as well as in the field of foldamers (Žukauskaitė et al., 2011).

Antibacterial Activity : Ikee et al. (2008) synthesized a series of 3-sulfenylazetidine derivatives and N-Benzyl-3-bromoazetidine, which were then integrated into novel fluoroquinolones. Some of these synthesized compounds exhibited greater antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) than the clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).

Fluorinated Heterocyclic Amino Acid : The synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid by Van Hende et al. (2009) explored pathways towards creating a new cyclic fluorinated beta-amino acid. This compound, due to its structure and fluorination, holds significant promise as a building block in medicinal chemistry (Van Hende et al., 2009).

Chemical Transformations and Synthesis

Benzodiazepine Derivatives : Wang et al. (2008) developed a new method for synthesizing novel 1,4-benzodiazepine derivatives through a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates. This strategy highlights the utility of such azetidine derivatives in synthetic and medicinal chemistry, offering a functionalized scaffold for further chemical manipulations (Wang et al., 2008).

Cholinesterase Inhibitors : A study on proline-based carbamates, including benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, was conducted by Pizova et al. (2017). These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing moderate inhibitory effects and potential for further development as inhibitors (Pizova et al., 2017).

Selective Carboxylation : Research by Dohi et al. (2018) on the oxidation system using phenyliodine(III) diacetate (PIDA) and inorganic bromide demonstrated selective carboxylation of benzylic C–H bonds. This method underscores the versatility of bromo-derivatives in facilitating direct introductions of carboxylic acids into benzylic positions under mild conditions (Dohi et al., 2018).

Safety And Hazards

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Eigenschaften

IUPAC Name |

benzyl 3-bromoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBMOROFINEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585720 | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-bromoazetidine-1-carboxylate | |

CAS RN |

939759-25-8 | |

| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)